molecular formula C7H10N2O B1373856 2-(oxolan-3-yl)-1H-imidazole CAS No. 1243164-54-6

2-(oxolan-3-yl)-1H-imidazole

Cat. No. B1373856
M. Wt: 138.17 g/mol
InChI Key: WSANWYWVQCIGPE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Activities

2-(oxolan-3-yl)-1H-imidazole and its derivatives exhibit remarkable antimicrobial activities. These compounds are pivotal in the pharmaceutical industry for manufacturing anti-fungal drugs like ketoconazole and clotrimazole, as well as bactericides such as imazilil and prochloraz. The imidazole nucleus, an integral part of these compounds, plays a crucial role in living organisms and is known for its significant pharmacological activities. Studies emphasize that derivatives of imidazole demonstrate appreciable anti-infective activity potential, making them a subject of extensive scientific exploration (Sharma et al., 2016). Furthermore, imidazole derivatives depict a broad spectrum of antibacterial profiles, positioning them as promising scaffolds for future drug development (Rani et al., 2013).

Potential in Synthesis and Metal-Ion Sensing

2-(oxolan-3-yl)-1H-imidazole derivatives play a pivotal role in various synthesis applications. The 1,3,4-oxadiazole scaffolds, in particular, are integral in fields ranging from pharmacology to material science. They are valued for their ease of synthesis and potential in forming π-conjugated groups, making them essential building blocks for fluorescent frameworks and metal-ion sensors. The high photoluminescent quantum yield, coupled with excellent thermal and chemical stability, makes these molecules prominent choices for metal-ion sensing applications (Sharma et al., 2022).

Heterocyclic Compounds and Biological Activities

The chemistry of heterocyclic compounds like 1,3,4-oxadiazole has been a significant area of study, primarily due to the extensive spectrum of pharmacological activities they exhibit. These compounds have been pivotal in the development of new drugs due to their unique bioactivities, including anti-inflammatory, antimicrobial, antitumor, and antioxidant activities. The synthesis of novel oxadiazole derivatives and the investigation of their chemical and biological behavior continue to guide the development of safer and more effective compounds (Bala et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(oxolan-3-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-10-5-6(1)7-8-2-3-9-7/h2-3,6H,1,4-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSANWYWVQCIGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(oxolan-3-yl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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